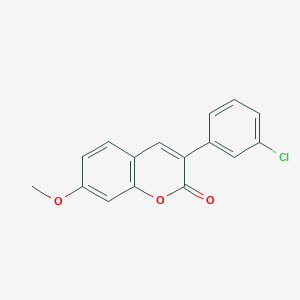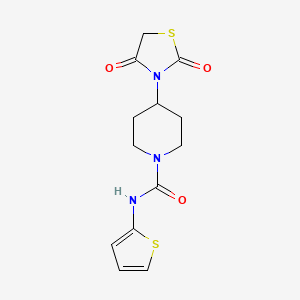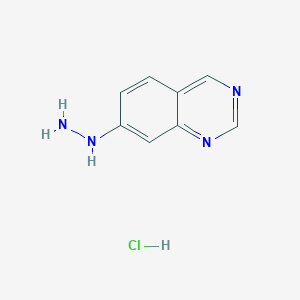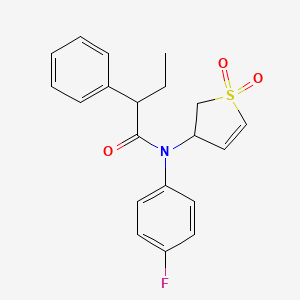
3-(3-Chlorophenyl)-7-methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-7-methoxychromen-2-one is a useful research compound. Its molecular formula is C16H11ClO3 and its molecular weight is 286.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytochrome P-450 Induction
Research indicates that similar compounds to 3-(3-Chlorophenyl)-7-methoxychromen-2-one, such as 1,1-di(p-chlorophenyl)-2,2-dichloroethylene (DDE), can induce a specific form of cytochrome P-450 in rat liver microsomes. This induction is marked by increased activities of benzphetamine N-demethylation and 7-ethoxycoumarin O-deethylation, suggesting implications for metabolic processes and potential toxicity studies (Yoshioka et al., 1984).
Microsomal Monooxygenase Activity
1,3-Diamino-2-propanol, structurally similar to this compound, inhibits the induction of cytochrome P-450, benzo(a)pyrene hydroxylase, and 7-ethoxycoumarin O-deethylase by various inducers like phenobarbital and β-naphtoflavone. This indicates a potential role of similar compounds in modulating the activity of microsomal monooxygenases, enzymes involved in the detoxification and metabolism of various compounds (Raunio & Pelkonen, 1979).
Antinociceptive Properties
Compounds related to this compound, like benzofuranones, have been studied for their antinociceptive properties. The study of these compounds through chemically induced models of pain and the hot plate test indicated significant antinociceptive activity. These findings could guide the development of new pain management drugs (Gonçalves et al., 2012).
Drug Metabolism and Detoxification
The induction of cytochrome P-450 by compounds like DDT and polychlorinated biphenyls (PCBs), which have structural similarities to this compound, suggests a role in the metabolism of drugs and detoxification of environmental chemicals. This induction has implications for the hepatic mixed-function oxidase system, potentially affecting drug metabolism and resistance (Bickers et al., 1974).
Safety and Hazards
The safety and hazards associated with “3-(3-Chlorophenyl)-7-methoxychromen-2-one” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate safety measures. For related compounds, hazards may include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or inhaled .
Future Directions
The future research directions for “3-(3-Chlorophenyl)-7-methoxychromen-2-one” could involve studying its synthesis, reactivity, potential biological activity, and safety profile. Given the interest in chromenone derivatives in medicinal chemistry, this compound could be of interest for further study .
Mechanism of Action
Target of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to interact with the electron transport chain in mitochondria .
Mode of Action
Cccp, a related compound, acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This action essentially reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
Cccp is known to disrupt oxidative phosphorylation, a crucial biochemical pathway involved in energy production .
Pharmacokinetics
Related compounds are known to undergo metabolism in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability remain to be elucidated.
Result of Action
Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYBOTVXUOCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)


![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)

